N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amine, a thioether, a pyrimidinone, and a benzodioxole. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the thioether could be involved in oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
Research into the synthesis of new diamines and their polymerization with various anhydrides to create polyimides demonstrates the potential of complex organic compounds for creating new materials with desirable physical properties, such as solubility in organic solvents and thermal stability. These materials have applications in high-performance and high-temperature resistant materials (Butt et al., 2005).
Antimicrobial and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, illustrates the potential of complex organic molecules in developing new pharmacological agents. These compounds were found to be potent inhibitors with significant selectivity, offering insights into their application in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Activity of Amino-Substituted Benzamides
The electrochemical study of amino-substituted benzamide derivatives for their potential as antioxidants showcases the investigative approach towards understanding how complex molecules can act as free radical scavengers. This research is crucial for developing compounds that could mitigate oxidative stress, a factor in many chronic diseases (Jovanović et al., 2020).
Kinesin Spindle Protein Inhibitors
The discovery and development of compounds targeting kinesin spindle protein (KSP) for cancer treatment exemplify the application of complex organic molecules in oncology. Such compounds, through their action in arresting cells in mitosis, offer a pathway for developing novel anticancer therapies (Theoclitou et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing the benzo[d][1,3]dioxol-5-ylmethyl moiety have been reported to show a broad range of biological activities . They have been found to inhibit various targets, including VEGFR1 , which plays a crucial role in angiogenesis.
Mode of Action
For instance, inhibition of VEGFR1 can lead to reduced angiogenesis .
Biochemical Pathways
Inhibition of vegfr1 would affect the vegf signaling pathway, impacting angiogenesis .
Result of Action
Similar compounds have been found to induce apoptosis and cause cell cycle arrests .
Properties
CAS No. |
872608-41-8 |
---|---|
Molecular Formula |
C23H23N5O6S |
Molecular Weight |
497.53 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H23N5O6S/c1-2-32-15-6-4-14(5-7-15)21(30)26-19-20(24)27-23(28-22(19)31)35-11-18(29)25-10-13-3-8-16-17(9-13)34-12-33-16/h3-9H,2,10-12H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
ZYRRQYGHAJARLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
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